

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane chemical properties

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Compound of Interest

Compound Name: 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

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An In-Depth Technical Guide to the Chemical Properties of **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane**

Introduction: Unveiling a Versatile Siloxane Building Block

In the landscape of organosilicon chemistry, disiloxanes serve as fundamental building blocks for materials science, organic synthesis, and pharmaceutical development. Among these, **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane** (CAS No. 14920-92-4) emerges as a compound of significant interest.^{[1][2]} Its asymmetrical structure, featuring both robust methyl groups and a reactive phenyl moiety, imparts a unique combination of thermal stability, chemical reactivity, and steric influence.

This guide provides an in-depth exploration of the core chemical properties of **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane**. Moving beyond a simple recitation of data, we will delve into the causality behind its behavior, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its capabilities in their work. We will examine its physicochemical characteristics, spectroscopic signature, synthesis, and key applications, grounding our discussion in authoritative references and practical methodologies.

Caption: Molecular structure of **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane**.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application parameters. For **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane**, the combination of a flexible siloxane backbone and bulky terminal groups results in a stable liquid with a well-defined property profile.

Property	Value	Source
CAS Number	14920-92-4	[1] [2]
Molecular Formula	C ₁₁ H ₂₀ OSi ₂	[1]
Molecular Weight	224.45 g/mol	[1] [2]
Appearance	Liquid	[3]
Purity	≥95%	[1] [2]
Storage	Sealed in a dry environment, 2-8°C	[1] [2]
SMILES	C--INVALID-LINK--(C)O-- INVALID-LINK-- (C)C1=CC=CC=C1	[1]
InChI Key	AMNQQNTZDFYVGH- UHFFFAOYSA-N	[4]

Expert Insights on Stability and Handling: The Si-O-Si (siloxane) bond is characterized by high bond energy and flexibility, rendering the molecule thermally stable. However, like most siloxanes, it is susceptible to hydrolysis under strongly acidic or basic conditions, which can cleave the siloxane linkage. Therefore, it should be stored in a dry, inert atmosphere.[\[5\]](#) The phenyl group provides greater steric hindrance around one of the silicon atoms compared to a fully methylated siloxane like hexamethyldisiloxane, which can slightly modulate its reactivity and susceptibility to cleavage. Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be employed during handling.

Spectroscopic Profile and Structural Elucidation

Confirming the identity and purity of **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane** relies on a combination of spectroscopic techniques. The asymmetric nature of the molecule gives rise to a distinct and predictable spectral signature.

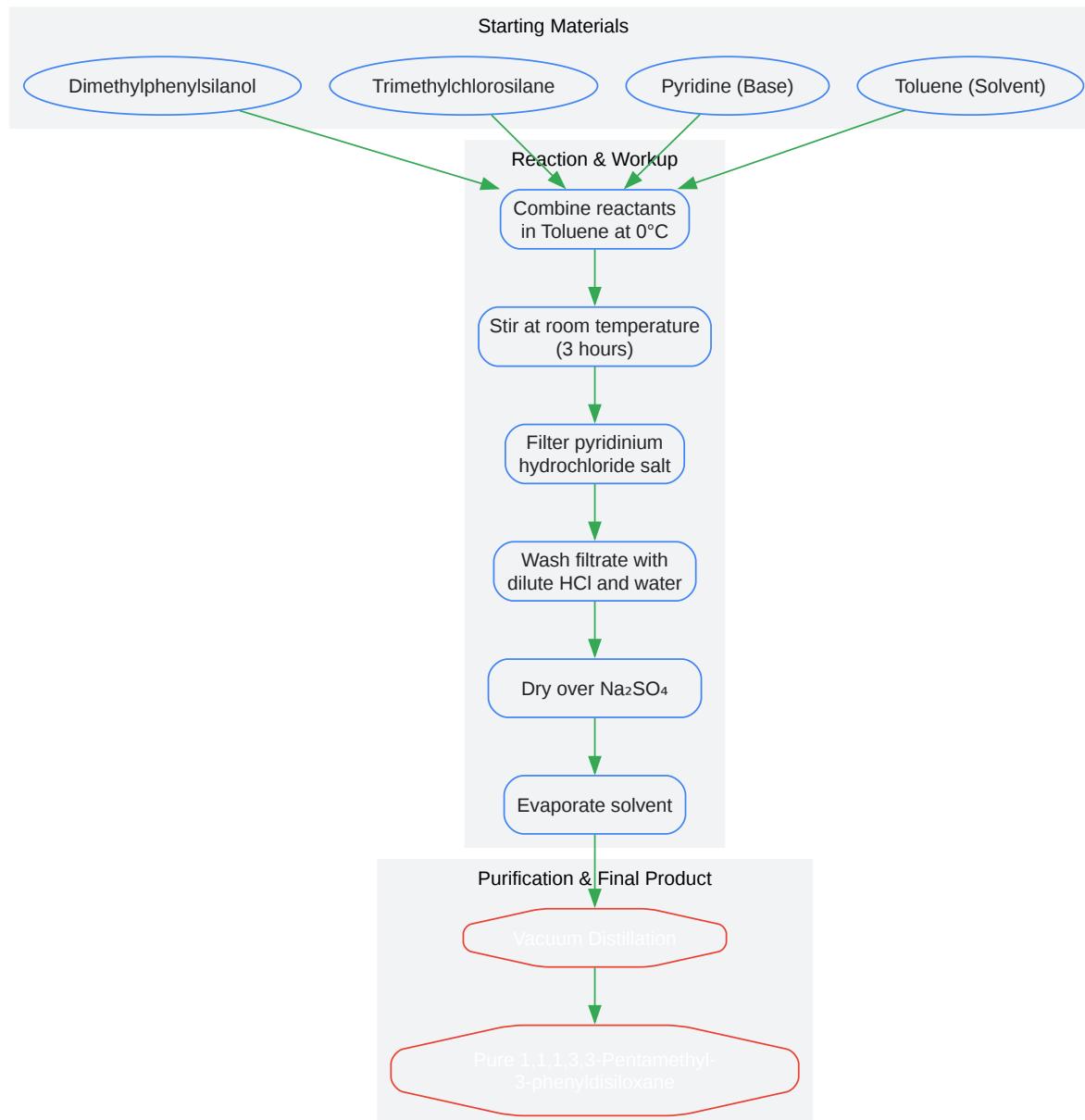
Technique	Expected Chemical Shifts / Signals
¹ H NMR	~7.2-7.6 ppm: Multiplet corresponding to the aromatic protons of the phenyl group. ~0.3-0.4 ppm: Singlet (6H) for the two methyl groups on the phenyl-substituted silicon. ~0.1 ppm: Singlet (9H) for the three methyl groups of the trimethylsilyl moiety.
¹³ C NMR	~130-140 ppm: Signals for the quaternary and protonated carbons of the phenyl ring. ~1-2 ppm: Signal for the methyl carbons attached to the trimethylsilyl group. ~0-1 ppm: Signal for the methyl carbons attached to the phenyl-substituted silicon.
²⁹ Si NMR	Two distinct signals are expected due to the different chemical environments of the silicon atoms: one for the Si(CH ₃) ₃ group and another for the Si(CH ₃) ₂ (Ph) group.
Mass Spec (EI)	Molecular Ion (M ⁺): m/z = 224. Key fragments would include loss of a methyl group (M-15) at m/z = 209, and cleavage of the Si-O bond leading to characteristic silyl fragments.
IR Spectroscopy	~1250 cm ⁻¹ : Strong Si-CH ₃ bending. ~1050-1100 cm ⁻¹ : Strong, broad Si-O-Si stretching. ~3050-3070 cm ⁻¹ : C-H stretching of the aromatic ring. ~1425 cm ⁻¹ : Si-Phenyl absorption.

Causality in Spectroscopy: The distinct chemical shifts in ¹H NMR for the two sets of methyl protons are a direct consequence of their different electronic environments.[6][7][8] The trimethylsilyl group's protons are more shielded compared to the methyl protons on the phenyl-

substituted silicon, which is influenced by the anisotropic effect of the aromatic ring. This clear separation is a primary indicator of successful synthesis and purity.

Synthesis: A Protocol for Controlled Assembly

The synthesis of asymmetrical disiloxanes like **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane** is typically achieved through the controlled condensation of a silanol with a chlorosilane. This method provides a high-yield, clean route to the desired product.

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Caption: Experimental workflow for the synthesis of the target disiloxane.

Experimental Protocol: Synthesis via Silanol-Chlorosilane Condensation

This protocol is a self-validating system designed for high purity and yield.

- **Reactor Setup:** Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
- **Charging Reactants:** To the flask, add dimethylphenylsilanol (1.0 eq) and anhydrous toluene. Cool the mixture to 0°C in an ice bath.
- **Base Addition:** Add anhydrous pyridine (1.1 eq) to the cooled solution. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
- **Controlled Addition:** Add trimethylchlorosilane (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. A white precipitate of pyridinium hydrochloride will form.
- **Workup - Filtration:** Filter the reaction mixture through a pad of celite to remove the pyridinium hydrochloride salt.
- **Workup - Washing:** Transfer the filtrate to a separatory funnel and wash sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine. This removes any remaining pyridine and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by vacuum distillation to yield **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane** as a clear, colorless liquid.

Chemical Reactivity and Synthetic Applications

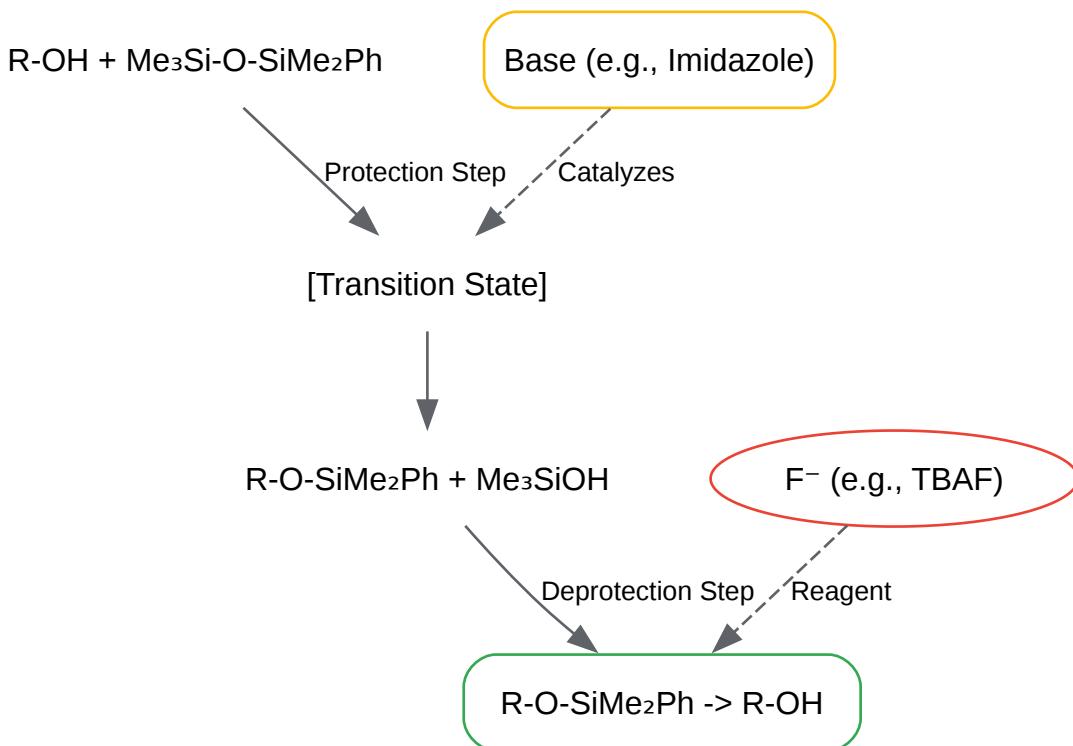
The utility of **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane** stems from the distinct reactivity of its constituent parts: the stable trimethylsilyl group and the sterically demanding, electronically

active dimethylphenylsilyl group.

1. Silylating Agent and Protecting Group:

The primary application in organic synthesis is as a silylating agent to protect hydroxyl groups. The dimethylphenylsilyl (Me_2PhSi) group offers distinct advantages over the more common trimethylsilyl (TMS) group.

- Enhanced Stability: The Me_2PhSi group is significantly more stable to acidic conditions and less prone to hydrolysis than a TMS ether.^[9] This increased robustness is due to the steric bulk of the phenyl group hindering the approach of reagents to the silicon atom.
- Orthogonal Deprotection: This stability allows for selective deprotection strategies. A TMS group can often be cleaved under mild acidic conditions while leaving a Me_2PhSi group intact, a crucial tactic in multi-step synthesis.^{[9][10]} Deprotection of the Me_2PhSi group typically requires stronger conditions, such as fluoride ion sources (e.g., TBAF).



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Caption: Conceptual pathway for protection and deprotection of an alcohol.

2. Hydrosilylation Reactions:

While this specific molecule does not contain a reactive Si-H bond itself, its structural analogues are central to hydrosilylation, a powerful method for forming Si-C bonds.[\[11\]](#)[\[12\]](#)[\[13\]](#) Related compounds like 1,1,3,3-tetramethyldisiloxane are workhorse reagents in this field.[\[14\]](#) [\[15\]](#)[\[16\]](#) **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane** can be synthesized from precursors involved in hydrosilylation and serves as a stable product or component in silicone formulations created via this chemistry. For instance, the reaction of an alkene with dimethylphenylsilane (Me_2PhSiH) is a common hydrosilylation reaction.[\[11\]](#)[\[17\]](#)

3. Precursor to Phenyl-Functionalized Silicones:

The presence of the phenyl group makes this molecule a valuable precursor for creating phenyl-functionalized silicone polymers and materials. Phenyl groups along a polysiloxane chain increase the refractive index, improve thermal stability, and enhance resistance to radiation compared to standard polydimethylsiloxanes (PDMS).

Conclusion

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane is more than just another siloxane; it is a specialized tool for the discerning chemist. Its well-defined physicochemical properties, predictable spectroscopic signature, and accessible synthesis make it a reliable component in the laboratory. The true value of this molecule lies in the nuanced reactivity conferred by the dimethylphenylsilyl group, which provides a robust and sterically hindered protecting group for alcohols, enabling advanced, selective synthetic strategies. For professionals in drug development and materials science, understanding and applying the unique properties of this compound can unlock new efficiencies and possibilities in molecular design and construction.

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